Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate
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Overview
Description
Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate is a synthetic compound known for its applications in anti-aging and skincare products. It is a nonsteroidal agent that enhances cutaneous hydration and reduces oxidative stress and inflammation, thereby improving clinical signs of aging such as wrinkles and age spots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate typically involves multiple steps:
Acylation Reaction: The initial step involves the acylation of 3-(4-hydroxyphenyl)propanoic acid with acetic anhydride to form 2-acetamido-3-(4-hydroxyphenyl)propanoic acid.
Amidation Reaction: This intermediate is then reacted with hexadecylamine to form the hexadecyl ester.
Coupling Reaction: The final step involves coupling this ester with 5-(diaminomethylideneamino)pentanoic acid under peptide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The imine group in the diaminomethylideneamino moiety can be reduced to form amines.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in studying esterification and amidation reactions.
Biology: Investigated for its role in cellular hydration and extracellular matrix protein production.
Medicine: Explored for its potential in anti-aging treatments and reducing oxidative stress.
Mechanism of Action
The compound exerts its effects primarily through:
Hydration: Enhances the water retention capacity of stratum corneum cells.
Extracellular Matrix Production: Increases the production of extracellular matrix proteins, improving skin elasticity and firmness.
Oxidative Stress Reduction: Reduces oxidative stress by neutralizing free radicals, thereby preventing cellular damage.
Anti-inflammatory Effects: Decreases inflammation, which helps in reducing signs of aging like wrinkles and age spots.
Comparison with Similar Compounds
Similar Compounds
- **Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(aminomethylideneamino)pentanoate
- **Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)hexanoate
Uniqueness
Hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate is unique due to its specific combination of hydrating, anti-inflammatory, and oxidative stress-reducing properties. This makes it particularly effective in anti-aging applications compared to other similar compounds .
Properties
IUPAC Name |
hexadecyl 2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHZXDZUXGBFAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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